molecular formula C17H17N3O3S B3001255 3-[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]-7-hydroxy-2H-chromen-2-one CAS No. 442531-96-6

3-[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]-7-hydroxy-2H-chromen-2-one

Cat. No.: B3001255
CAS No.: 442531-96-6
M. Wt: 343.4
InChI Key: MIVGSTJINDWPJG-UHFFFAOYSA-N
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Description

3-[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]-7-hydroxy-2H-chromen-2-one is a synthetic hybrid molecule combining a coumarin core (2H-chromen-2-one) with a 1,3,4-thiadiazole ring substituted at the 5-position by a cyclohexylamino group. This compound is designed to leverage the known antifungal properties of both coumarins (via ergosterol biosynthesis inhibition) and thiadiazoles (via membrane disruption) .

Properties

IUPAC Name

3-[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]-7-hydroxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c21-12-7-6-10-8-13(16(22)23-14(10)9-12)15-19-20-17(24-15)18-11-4-2-1-3-5-11/h6-9,11,21H,1-5H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIVGSTJINDWPJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=NN=C(S2)C3=CC4=C(C=C(C=C4)O)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]-7-hydroxy-2H-chromen-2-one typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting cyclohexylamine with thiosemicarbazide under acidic conditions.

    Coupling with Chromen-2-one: The thiadiazole intermediate is then coupled with a chromen-2-one derivative through a condensation reaction, often facilitated by a dehydrating agent such as phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]-7-hydroxy-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The thiadiazole ring can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while nucleophilic substitution can introduce various alkyl or aryl groups.

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity : Research indicates that derivatives of thiadiazole exhibit significant antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes, potentially inhibiting their function and leading to bacterial cell death. A study highlighted the synthesis of various thiadiazole derivatives that demonstrated potent antimicrobial activity against several strains of bacteria and fungi .
  • Anticancer Properties : Thiadiazole derivatives have been investigated for their anticancer potential. The compound's ability to modulate enzyme activity involved in cancer cell proliferation makes it a candidate for further research in cancer therapeutics. Studies have shown that compounds with similar scaffolds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases .
  • Neuropharmacology : The compound has been studied for its anticonvulsant properties. In vivo studies using animal models demonstrated its effectiveness in reducing seizure activity, suggesting a mechanism involving modulation of GABAergic and glutamatergic neurotransmission pathways .

Materials Science

The unique structural features of 3-[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]-7-hydroxy-2H-chromen-2-one make it suitable for applications in organic electronics and photonics:

  • Organic Photovoltaics : The compound's heterocyclic nature allows it to act as a semiconductor material in organic solar cells. Its ability to absorb light and convert it into electrical energy is under investigation for improving the efficiency of solar cells .
  • Sensor Development : The compound has potential applications in developing sensors due to its ability to interact with various analytes. Research is ongoing to explore its use in detecting environmental pollutants and biological markers .

Case Studies

StudyFocusFindings
Aliyu et al., 2021Anticonvulsant ActivityDemonstrated significant seizure protection using MES and PTZ models at doses of 100 mg/kg with no observed toxicity .
Bhattacharya et al., 2019Antimicrobial PropertiesSynthesized various derivatives showing potent activity against multiple bacterial strains .
Sahoo et al., 2013Neurotoxicity AssessmentEvaluated neurotoxicity using the rotarod test; compounds showed high efficacy without significant side effects .

Mechanism of Action

The mechanism of action of 3-[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]-7-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The compound is compared to derivatives sharing coumarin-thiadiazole/thiazole scaffolds but differing in substituents or heterocyclic systems:

Compound Name Core Structure Substituents/Modifications Key Activity
Target Compound Coumarin + 1,3,4-thiadiazole 7-OH; 5-cyclohexylamino on thiadiazole Anticandidal
3-(3-(4-Methoxyphenyl)-thiazol-5-yl)-coumarin (5c) Coumarin + thiazole 4-methoxyphenyl; phenylimino on thiazole Antifungal
3-(2-Arylamino-thiazol-4-yl)-coumarin (3a-p) Coumarin + thiazole Arylamino on thiazole Antibacterial
Oxadiazole-thiadiazole hybrids (6a–6s) Oxadiazole + thiadiazole Varied aryl/alkyl groups (e.g., 4-Cl, 4-NO₂) Anticandidal

Key Observations :

  • Heterocycle Impact : Thiadiazole derivatives (e.g., target compound) exhibit stronger anticandidal activity than thiazole analogs (e.g., 5c , 3a-p ), likely due to enhanced membrane penetration via sulfur-rich moieties .
  • Substituent Effects: Cyclohexylamino groups (target compound) improve solubility and bioavailability compared to aryl groups (e.g., 5c, 6d), which may enhance antifungal efficacy .
Physicochemical Properties
Property Target Compound 5c (Thiazole) 6d (Oxadiazole-thiadiazole)
Melting Point 167–169°C 103–105°C 167°C
LogP 3.2 (predicted) 2.8 3.5
Aqueous Solubility Moderate (cyclohexylamine) Low (aryl groups) Low (4-Cl substitution)

Spectral Data :

  • IR : Target compound shows C=O (1717 cm⁻¹), C=N (1603 cm⁻¹), and N-H (3300 cm⁻¹) peaks, aligning with 5c and 6d but with distinct cyclohexyl C-H stretches (2850–2960 cm⁻¹) .
  • ¹H-NMR: The cyclohexylamino group appears as multiplet peaks at δ 1.2–2.1 ppm, absent in aryl-substituted analogs .

Biological Activity

3-[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]-7-hydroxy-2H-chromen-2-one is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique structural combination of a thiadiazole moiety and a chromen-2-one backbone. The synthesis typically involves multistep reactions starting from cyclohexylamine and thiosemicarbazide to form the thiadiazole ring, followed by coupling with a chromen-2-one derivative using dehydrating agents like phosphorus oxychloride.

Anticancer Activity

Research indicates that derivatives of the 1,3,4-thiadiazole scaffold, including this compound, exhibit promising anticancer properties. For example, related compounds have shown cytotoxic effects against liver carcinoma cell lines (HEPG2) with IC50 values ranging from 2.70 µM to 4.90 µM . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cancer cell proliferation through various pathways.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Thiadiazole derivatives are known to inhibit microbial growth by targeting specific enzymes involved in metabolic pathways. Preliminary studies suggest that this compound may exhibit significant antibacterial activity, although detailed studies are required to quantify this effect.

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules :

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
  • Receptor Modulation : It can modulate receptor activity, which is crucial in various signaling pathways.

These interactions can lead to altered cellular responses that contribute to its anticancer and antimicrobial effects.

Study 1: Anticancer Efficacy

A study conducted on several thiadiazole derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against cancer cell lines. The study reported an IC50 value of 4.90 µM for one derivative against HEPG2 cells .

Compound IDIC50 (µM)Cell Line
18a4.90HEPG2
23g3.50HEPG2
7c2.70HEPG2

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of thiadiazole derivatives found that certain compounds showed promising activity against Gram-positive and Gram-negative bacteria. Although specific data for the target compound is limited, related compounds demonstrated effective inhibition of bacterial growth through enzyme inhibition .

Q & A

Q. What synthetic routes are commonly employed to prepare this compound?

  • Answer : Synthesis typically involves: (i) Umbelliferone (7-hydroxycoumarin) as the starting material. (ii) Thiadiazole ring formation via cyclization of thiosemicarbazides or reaction with Lawesson’s reagent. (iii) Cyclohexylamino substitution using cyclohexylamine under nucleophilic conditions. Key steps are validated by NMR and IR spectroscopy to confirm intermediate structures .

Q. Which analytical techniques are critical for characterizing this compound?

  • Answer :
  • 1^1H/13^13C NMR : Confirms proton environments and carbon骨架 connectivity (e.g., coumarin C=O at ~160 ppm).
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1710 cm1^{-1}).
  • X-ray Crystallography : Resolves 3D conformation, highlighting hydrogen bonds between the hydroxyl group and thiadiazole nitrogen .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound?

  • Answer : Yield optimization requires:
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for thiadiazole formation.
  • Catalyst use : ZnCl2_2 or acetic acid accelerates cyclization steps.
  • Temperature control : Reflux conditions (80–100°C) balance reactivity and side-product formation.
    Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) improves purity .

Q. What structure-activity relationships (SARs) have been identified for analogous coumarin-thiadiazole hybrids?

  • Answer : Modifications at key positions impact activity:
  • Nitro groups (e.g., 8-nitro substitution in ) enhance electron-withdrawing effects, boosting enzyme inhibition.
  • Methoxy substituents (e.g., 3,4-dimethoxyphenyl in ) improve solubility and target affinity.
  • Cyclohexylamino vs. aryl groups : Cyclohexyl’s steric bulk may reduce off-target interactions compared to planar aryl substituents .

Q. How should researchers address contradictions in reported biological activity data for this compound?

  • Answer : Discrepancies may arise from:
  • Assay variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays).
  • Purity thresholds : Use HPLC (>95% purity) to eliminate confounding impurities.
  • Cell line specificity : Test across multiple models (e.g., cancer vs. non-cancer lines) to identify context-dependent effects .

Q. What mechanistic studies are recommended to elucidate the compound’s mode of action?

  • Answer :
  • Enzyme inhibition assays : Measure IC50_{50} values against targets like HCV NS5B polymerase (similar to ).
  • Molecular docking : Use software (e.g., AutoDock) to predict binding poses with active sites.
  • Site-directed mutagenesis : Validate critical residues in enzyme-compound interactions .

Q. What strategies improve the compound’s stability during storage?

  • Answer :
  • Protect from light : UV exposure degrades the coumarin core.
  • Low-temperature storage : –20°C in amber vials minimizes hydrolysis.
  • Inert atmosphere : Argon gas prevents oxidation of the thiadiazole ring .

Methodological and Translational Questions

Q. How can computational modeling guide the design of derivatives with enhanced activity?

  • Answer :
  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals to predict reactivity.
  • Molecular Dynamics (MD) : Simulates ligand-target binding stability over time.
  • ADMET profiling : Predicts pharmacokinetics (e.g., LogP for blood-brain barrier penetration) .

Q. What in vivo models are suitable for preclinical testing of this compound?

  • Answer : Prioritize models aligned with mechanistic
  • Xenograft mice : For antitumor efficacy (if cytotoxicity is observed in vitro).
  • Pharmacokinetic studies : Measure plasma half-life and bioavailability via LC-MS/MS.
  • Toxicity screening : Assess liver/kidney function markers post-administration .

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